Genisteine
CAS No.: 446-95-7
VCID: VC0191296
Molecular Formula: C15H26N2
Molecular Weight: 234.38 g/mol
* For research use only. Not for human or veterinary use.
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Description | Genistein is a naturally occurring isoflavone, a type of compound found in several plants, including soybeans, kudzu, and lupin . First isolated in 1899 from dyer's broom ( Genista tinctoria), it's also known as 4',5,7-trihydroxyisoflavone . Genistein has garnered attention for its diverse biological activities, acting as both an antioxidant and a phytoestrogen, meaning it can interact with estrogen receptors in the body . Isoflavones like genistein can have both hormonal and non-hormonal effects . Genistein has demonstrated the ability to influence various biochemical functions within cells, such as modulating enzyme activity and affecting cellular responses to oxidative stress . Due to its interaction with estrogen receptors, genistein has been investigated for its potential role in bone metabolism and its effects on hormone-dependent cancer cells . Research also indicates that genistein may possess antiviral properties, potentially reducing the severity of certain viral infections . Another isoflavone, genistin, is the predominant form of genistein found in plants . Genistin is converted into genistein through digestive processes, allowing it to exert biological effects . Similar to genistein, genistin has shown potential in enhancing bone metabolism and preventing bone loss in studies involving animals . |
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CAS No. | 446-95-7 |
Product Name | Genisteine |
Molecular Formula | C15H26N2 |
Molecular Weight | 234.38 g/mol |
IUPAC Name | (1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
Standard InChI | InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1 |
Standard InChIKey | SLRCCWJSBJZJBV-AJNGGQMLSA-N |
SMILES | C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Canonical SMILES | C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Synonyms | alpha Isosparteine alpha-Isosparteine Anhydrous, Sparteine Sulfate beta Isosparteine beta-Isosparteine D-sparteine Depasan Retard Genisteine Alkaloid L-Sparteine Pachycarpine Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Anhydrous Sparteine, (+)-Isomer Sparteine, (-)-Isomer Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer Sulfate Anhydrous, Sparteine |
PubChem Compound | 168213 |
Last Modified | Feb 18 2024 |
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